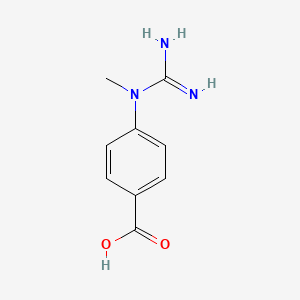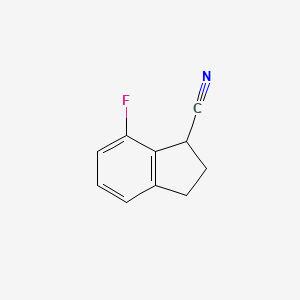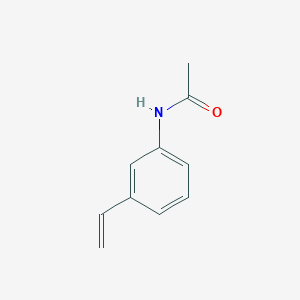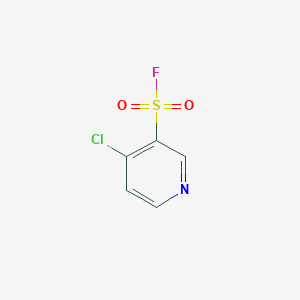
5-Chloro-2-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a chloro-substituted aniline group attached to a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of ethyl hydrazinecarboxylate with methyl isothiocyanate can yield the triazole ring.
Substitution Reactions: The chloro-substituted aniline group can be introduced through nucleophilic substitution reactions. For example, the reaction of 2-chloroaniline with the triazole intermediate can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
化学反応の分析
Types of Reactions
5-Chloro-2-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aniline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation Products: Oxides of the triazole ring.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted aniline derivatives.
科学的研究の応用
5-Chloro-2-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.
Agriculture: Employed in the development of agrochemicals such as herbicides and fungicides.
Materials Science: Utilized in the synthesis of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of 5-Chloro-2-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways.
類似化合物との比較
Similar Compounds
- 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)aniline
- 5-Chloro-2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline
- 5-Chloro-2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline
Uniqueness
5-Chloro-2-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C11H13ClN4 |
|---|---|
分子量 |
236.70 g/mol |
IUPAC名 |
5-chloro-2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C11H13ClN4/c1-3-10-14-11(16(2)15-10)8-5-4-7(12)6-9(8)13/h4-6H,3,13H2,1-2H3 |
InChIキー |
PFFVJFQKHPAVRL-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=N1)C2=C(C=C(C=C2)Cl)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13621002.png)


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid](/img/structure/B13621044.png)
